molecular formula C11H16N2O6 B2765808 (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate CAS No. 2034323-58-3

(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate

Cat. No.: B2765808
CAS No.: 2034323-58-3
M. Wt: 272.257
InChI Key: VYHCUQXNSSMBHF-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methanamine group, forming an oxalate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-Methoxyethoxy)pyridine.

    Reaction with Methanamine: The 2-(2-Methoxyethoxy)pyridine is then reacted with methanamine under controlled conditions to form (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine.

    Formation of Oxalate Salt: The final step involves the reaction of (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethoxy)pyridine
  • (2-Ethoxyethoxy)pyridin-3-yl)methanamine
  • (2-(2-Methoxyethoxy)pyridin-3-yl)ethanamine

Uniqueness

(2-(2-Methoxyethoxy)pyridin-3-yl)methanamine oxalate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-3-yl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.C2H2O4/c1-12-5-6-13-9-8(7-10)3-2-4-11-9;3-1(4)2(5)6/h2-4H,5-7,10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCUQXNSSMBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=N1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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